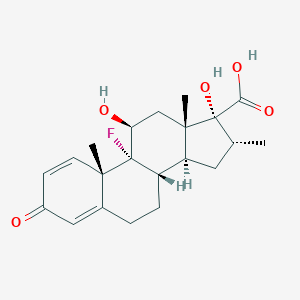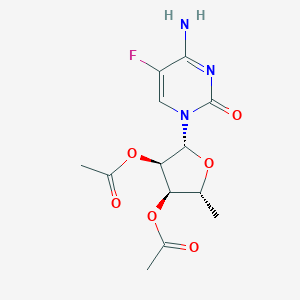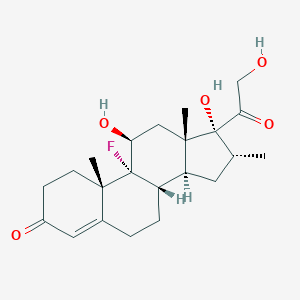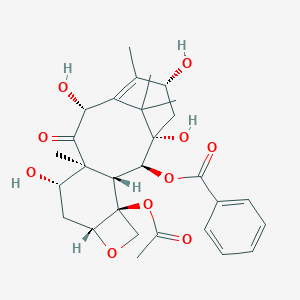
2-Amino-5-methylphenol
Descripción general
Descripción
2-Amino-5-methylphenol, also known as 6-Amino-m-cresol, 2-Hydroxy-4-methylaniline, or 4-Amino-3-hydroxytoluen, is a novel non-metallocene catalyst with phenoxy-imine ligands and is used in the synthesis of tridentate Schiff base ligand .
Synthesis Analysis
2-Amino-5-methylphenol reacts with bovine hemoglobin to form 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one, which inhibits the proliferation of Poliovirus in Vero cells . It is converted to dihydrophenoxazinone by purified human hemoglobin . It was also used in the synthesis of tridentate Schiff base ligand and novel non-metallocene catalysts with phenoxy-imine ligands .Molecular Structure Analysis
The molecular formula of 2-Amino-5-methylphenol is C7H9NO . The molecular weight is 123.15 . The SMILES string representation is Cc1ccc(N)c(O)c1 .Chemical Reactions Analysis
2-Amino-5-methylphenol reacts with bovine hemoglobin to form 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one . It is converted to dihydrophenoxazinone by purified human hemoglobin .Physical And Chemical Properties Analysis
2-Amino-5-methylphenol is a powder with a melting point of 159-162 °C . The InChI key is HCPJEHJGFKWRFM-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis of Tridentate Schiff Base Ligand
2-Amino-5-methylphenol is utilized in the synthesis of tridentate Schiff base ligands. These ligands are crucial in coordination chemistry for creating complexes with metals, which can be applied in catalysis and material science .
Non-Metallocene Catalysts with Phenoxy-Imine Ligands
This compound serves as a precursor for novel non-metallocene catalysts featuring phenoxy-imine ligands. Such catalysts are significant in polymerization processes, offering an alternative to traditional metallocene catalysts .
Interaction with Hemoglobin
When reacted with bovine hemoglobin, 2-Amino-5-methylphenol forms a compound that inhibits the proliferation of Poliovirus in Vero cells, showcasing its potential in antiviral research .
Conversion to Dihydrophenoxazinone
In the presence of purified human hemoglobin, 2-Amino-5-methylphenol is converted to dihydrophenoxazinone, a compound with a reddish-brown color. This reaction has implications in biochemical studies related to hemoglobin function .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propiedades
IUPAC Name |
2-amino-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPJEHJGFKWRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182594 | |
| Record name | 6-Amino-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylphenol | |
CAS RN |
2835-98-5 | |
| Record name | 2-Amino-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2835-98-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINO-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCG4ES2A26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Amino-5-methylphenol?
A1: The molecular formula of 2-Amino-5-methylphenol is C7H9NO, and its molecular weight is 123.15 g/mol. []
Q2: What spectroscopic data is available for 2-Amino-5-methylphenol?
A2: Researchers have utilized various spectroscopic techniques to characterize 2-Amino-5-methylphenol. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Electron Ionization Mass Spectrometry (EI-MS), and UV-Vis spectroscopy. [, , , , ]
Q3: What are the primary applications of 2-Amino-5-methylphenol?
A3: 2-Amino-5-methylphenol is primarily utilized as a hair colorant in oxidative hair dyes. It may also be used in non-oxidative (semi-permanent) hair dyes, but further research is needed to confirm this application. [, ]
Q4: How does 2-Amino-5-methylphenol function as a hair colorant?
A4: While the exact mechanism is not fully elucidated in the provided research, 2-Amino-5-methylphenol likely acts as a coupler in oxidative hair dye formulations. It reacts with other dye precursors and an oxidizing agent to produce a range of hair colors. [, ]
Q5: Does 2-Amino-5-methylphenol possess any biological activity?
A5: Research suggests that 2-Amino-5-methylphenol exhibits antitumor activity. Studies have shown its ability to inhibit the proliferation of various human cancer cell lines, including leukemia, lung carcinoma, and epidermoid carcinoma. [, , , , ]
Q6: What is the mechanism of action for the antitumor activity of 2-Amino-5-methylphenol?
A6: While the exact mechanism remains unclear, studies suggest that 2-Amino-5-methylphenol might induce cell death through different pathways, including apoptosis and necrosis. Unlike actinomycin D, a structurally similar compound, 2-Amino-5-methylphenol does not appear to exert its effect by DNA intercalation. [, ]
Q7: Has 2-Amino-5-methylphenol demonstrated antiviral activity?
A7: Yes, in vitro studies have demonstrated the antiviral activity of 2-Amino-5-methylphenol against poliovirus. This suggests potential applications in developing antiviral therapies. [, ]
Q8: How is 2-Amino-5-methylphenol metabolized by microorganisms?
A8: In Mycobacterium strain HL 4-NT-1, 2-Amino-5-methylphenol is metabolized via a pathway similar to the catechol extradiol ring cleavage pathway. The key enzyme in this pathway is 2-aminophenol 1,6-dioxygenase. []
Q9: What is the role of 2-aminophenol 1,6-dioxygenase in 2-Amino-5-methylphenol metabolism?
A9: 2-aminophenol 1,6-dioxygenase catalyzes the ring cleavage of 2-Amino-5-methylphenol, leading to the formation of downstream metabolites. This enzyme exhibits unique substrate specificity compared to other dioxygenases. [, ]
Q10: Is 2-Amino-5-methylphenol safe for use in cosmetic products?
A10: The safety of 2-Amino-5-methylphenol in oxidative hair dyes has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that the compound is safe for use in oxidative hair dyes, provided that appropriate cautionary labeling and patch test instructions are included. [, ]
Q11: What are the potential toxicological concerns associated with 2-Amino-5-methylphenol?
A11: While generally considered safe for use in oxidative hair dyes, 2-Amino-5-methylphenol can cause skin and eye irritation in some individuals. The undiluted compound can be particularly irritating to the eyes. [, ]
Q12: What safety measures are recommended for products containing 2-Amino-5-methylphenol?
A12: Products containing 2-Amino-5-methylphenol, particularly hair dyes, should include a caution statement and patch test instructions to identify individuals who may be sensitive to the ingredient and minimize the risk of adverse reactions. [, ]
Q13: Can 2-Amino-5-methylphenol be used as a building block in organic synthesis?
A13: Yes, 2-Amino-5-methylphenol is a versatile building block in organic synthesis. It can be utilized in various reactions, including condensation reactions to form Schiff bases. [, , ]
Q14: What is a Schiff base, and how is it formed using 2-Amino-5-methylphenol?
A14: A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. 2-Amino-5-methylphenol, containing both amine and phenol groups, can react with aldehydes to form Schiff bases. [, ]
Q15: What are some examples of Schiff bases synthesized using 2-Amino-5-methylphenol, and what are their potential applications?
A15: Researchers have synthesized various Schiff bases using 2-Amino-5-methylphenol, some exhibiting thermochromic properties. These compounds have potential applications in sensors and color-changing materials. []
Q16: Can 2-Amino-5-methylphenol be used in the synthesis of more complex molecules?
A16: Yes, a notable example is its use in the total synthesis of murrastifoline-A, a biscarbazole alkaloid with potential medicinal properties. The synthesis involves using 2-Amino-5-methylphenol as a starting material to construct the carbazole moieties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B193487.png)












